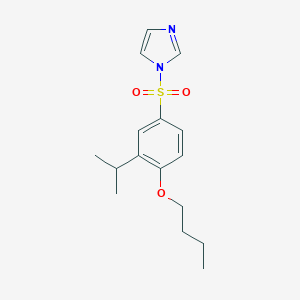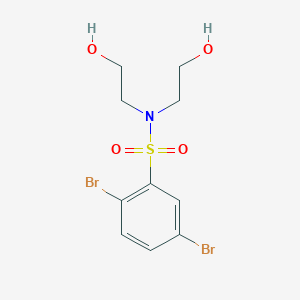
butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether, also known as BIIPES, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. In particular, this compound has been shown to inhibit the activity of the proteasome, a protein complex that plays a critical role in the degradation of cellular proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, suggesting that it may have potential applications in the treatment of inflammatory diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has been shown to exhibit potent biological activity at low concentrations, making it a useful tool for studying protein-protein interactions and enzyme activity. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for research on butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether. One area of interest is the development of new anticancer drugs based on the structure of this compound. Another area of interest is the study of the role of this compound in regulating protein degradation and turnover in cells. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
Butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether can be synthesized through a multi-step process that involves the reaction of 2-isopropylphenol with butyl chloroformate to produce 2-isopropylphenyl butyl carbonate. The resulting compound is then reacted with sodium hydride and 1H-imidazole-1-sulfonyl azide to yield this compound.
Aplicaciones Científicas De Investigación
Butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity and could be used as a lead compound for developing new anticancer drugs. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
Fórmula molecular |
C16H22N2O3S |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-(4-butoxy-3-propan-2-ylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C16H22N2O3S/c1-4-5-10-21-16-7-6-14(11-15(16)13(2)3)22(19,20)18-9-8-17-12-18/h6-9,11-13H,4-5,10H2,1-3H3 |
Clave InChI |
SMJNUCGTOUZREL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C(C)C |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)












